4-n-Hexanoyl-2,6-dimethylanisole
Description
4-n-Hexanoyl-2,6-dimethylanisole is a substituted anisole derivative characterized by a methoxy group at the para position, methyl groups at the ortho positions (2 and 6), and a hexanoyl (C₆H₁₁CO-) substituent at the 4-position.
Properties
Molecular Formula |
C15H22O2 |
|---|---|
Molecular Weight |
234.33 g/mol |
IUPAC Name |
1-(4-methoxy-3,5-dimethylphenyl)hexan-1-one |
InChI |
InChI=1S/C15H22O2/c1-5-6-7-8-14(16)13-9-11(2)15(17-4)12(3)10-13/h9-10H,5-8H2,1-4H3 |
InChI Key |
SBYLCDNYQUHABW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)C1=CC(=C(C(=C1)C)OC)C |
Origin of Product |
United States |
Comparison with Similar Compounds
4-Acetamido-2,6-dimethylanisole ()
- Substituent : Acetamido (-NHCOCH₃) at the 4-position.
- Electronic Effects : The acetamido group is moderately electron-withdrawing due to the carbonyl, deactivating the aromatic ring.
- Synthesis : Prepared via acetylation of the corresponding aniline using acetyl chloride in THF/triethylamine. Yield: 89%, mp 136–137°C.
- Applications : Likely used as an intermediate in pharmaceuticals or agrochemicals.
4-Bromomethyl-2,6-dimethylanisole ()
- Substituent : Bromomethyl (-CH₂Br) at the 4-position.
- Reactivity : The bromine acts as a leaving group, enabling nucleophilic substitutions (e.g., Suzuki coupling).
- Molecular Weight : 229.11 g/mol.
4-Nitro-2,6-dimethylanisole ()
- Substituent: Nitro (-NO₂) at the 4-position.
- Electronic Effects : Strongly electron-withdrawing, meta-directing.
- Hazards : Toxic if swallowed (H301), causes skin/eye irritation (H315, H319).
- Stability : Nitro groups enhance stability toward electrophilic attack but increase explosion risk under extreme conditions.
4-Diethylphosphono-2,6-dimethylanisole ()
- Substituent: Diethylphosphono (-PO(OEt)₂) at the 4-position.
- Applications : Used in asymmetric hydrogenation catalysts. Synthesized via palladium-catalyzed phosphorylation (90% yield).
- Electronic Effects : Phosphonate groups are electron-withdrawing, influencing ligand-metal interactions in catalysis.
2,6-Dimethylanisole ()
- Substituents : Methoxy (-OCH₃) at the para position and methyl groups at 2 and 4.
- Reactivity: Used in organometallic complexes (e.g., chromium carbonyls). UV light decomplexes the arene ligand quantitatively.
Comparative Analysis Table
| Compound | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Reactivity/Applications | Hazards/Stability |
|---|---|---|---|---|---|
| This compound | Hexanoyl (C₆H₁₁CO-) | C₁₅H₂₂O₂ | 234.33 (calculated) | Lipophilic intermediate; potential ester hydrolysis | Likely low acute toxicity (inferred) |
| 4-Acetamido-2,6-dimethylanisole | Acetamido | C₁₁H₁₅NO₂ | 193.24 | Pharmaceutical synthesis | Stable crystalline solid |
| 4-Bromomethyl-2,6-dimethylanisole | Bromomethyl | C₁₀H₁₃BrO | 229.11 | Nucleophilic substitution reactions | Potential bromine-related toxicity |
| 4-Nitro-2,6-dimethylanisole | Nitro | C₉H₁₁NO₃ | 181.19 | Explosives/precursor synthesis | Toxic, irritant |
| 4-Diethylphosphono-2,6-dimethylanisole | Diethylphosphono | C₁₃H₂₁O₄P | 272.28 | Catalytic ligands for asymmetric hydrogenation | Air/moisture-sensitive |
Preparation Methods
Catalytic Methylation of Phenol
2,6-Dimethylphenol is synthesized via gas-phase methylation of phenol with methanol over an iron-chromium mixed oxide catalyst. This reaction proceeds at elevated temperatures (300–400°C) under controlled pressure, yielding 2,6-dimethylphenol with >99% purity after rectification.
Reaction Conditions:
-
Catalyst: Fe-Cr oxide (molar ratio 1:1)
-
Temperature: 350°C
-
Pressure: 1.5 atm
-
Yield: 85–90%
Methoxylation of 2,6-Dimethylphenol
The phenolic hydroxyl group of 2,6-dimethylphenol is converted to a methoxy group using methyl iodide (MeI) in the presence of potassium carbonate (K₂CO₃) as a base.
Procedure:
-
Dissolve 2,6-dimethylphenol (1 mol) in anhydrous acetone.
-
Add K₂CO₃ (2.2 mol) and MeI (1.1 mol).
-
Reflux at 60°C for 12 hours.
-
Isolate 2,6-dimethylanisole via vacuum distillation (b.p. 203°C).
Yield: 92–95%
Friedel-Crafts Acylation of 2,6-Dimethylanisole
The hexanoyl group is introduced at the para position of 2,6-dimethylanisole via Friedel-Crafts acylation, leveraging the electron-donating methoxy group’s ortho/para-directing effects.
Reaction Mechanism and Regioselectivity
The methoxy group activates the aromatic ring, directing electrophilic substitution to the para position (C4) relative to itself. Steric hindrance from the 3,5-dimethyl substituents further ensures regioselectivity, as ortho positions are blocked.
Standard Acylation Protocol
Reagents:
-
2,6-Dimethylanisole (1 mol)
-
Hexanoyl chloride (1.2 mol)
-
Anhydrous aluminum chloride (AlCl₃, 1.5 mol)
-
Dichloromethane (solvent)
Procedure:
-
Dissolve 2,6-dimethylanisole in dichloromethane under nitrogen.
-
Add AlCl₃ gradually at 0°C.
-
Introduce hexanoyl chloride dropwise over 30 minutes.
-
Warm to room temperature and stir for 6 hours.
-
Quench with ice-cold HCl (10%), extract with DCM, and purify via column chromatography (SiO₂, hexane/ethyl acetate 9:1).
Yield: 78–82%
Purity: >98% (GC-MS)
Catalytic Innovations
Recent advances in Brønsted acid catalysts, such as trans-1-hydroxy-2,5-diphenylphospholane-1-oxide, have been explored for milder conditions. However, traditional AlCl₃ remains optimal for scalability.
Alternative Synthetic Routes
Direct C–H Functionalization
Palladium-catalyzed C–H activation offers a metal-mediated pathway, though yields are suboptimal (50–60%) compared to Friedel-Crafts.
Grignard-Based Acylation
Reaction of 2,6-dimethylanisole with hexanoyl magnesium bromide under Ullmann conditions provides moderate yields (65%) but requires stringent anhydrous conditions.
Optimization and Challenges
Catalyst Loading
Excess AlCl₃ (>1.5 eq.) leads to side products (e.g., diacylated derivatives), while insufficient amounts (<1.2 eq.) result in incomplete conversion.
Solvent Effects
Polar aprotic solvents (e.g., nitrobenzene) enhance reaction rates but complicate purification. Dichloromethane balances reactivity and ease of workup.
Analytical Characterization
Key Spectral Data:
-
¹H NMR (CDCl₃): δ 3.82 (s, 3H, OCH₃), 2.54 (t, 2H, COCH₂), 2.34 (s, 6H, Ar-CH₃).
-
IR (KBr): 1685 cm⁻¹ (C=O stretch).
Industrial Scalability
The Friedel-Crafts method is preferred for large-scale production due to:
Q & A
Q. What are the optimal synthetic routes for 4-n-Hexanoyl-2,6-dimethylanisole?
A common approach involves functionalizing the aromatic ring of 2,6-dimethylanisole. For example, bromination at the para position (as in 4-Bromo-2,6-dimethylanisole synthesis) can be achieved using bromine in acetic acid under controlled conditions . To introduce the hexanoyl group, a Friedel-Crafts acylation or nucleophilic substitution (if a leaving group is present) could be employed. Reaction optimization should include temperature control (e.g., reflux in acetic acid), stoichiometric ratios, and purification via crystallization (e.g., using ethanol-water mixtures) to achieve yields >60% .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR : - and -NMR confirm substitution patterns (e.g., methoxy and hexanoyl groups). For example, the methoxy group typically resonates at δ ~3.8 ppm in -NMR .
- GC-MS : Determines molecular weight (e.g., molecular ion peak at m/z 236) and fragmentation patterns .
- IR Spectroscopy : Identifies carbonyl stretches (~1700 cm) from the hexanoyl group and methoxy C-O stretches (~1250 cm) .
Q. What safety precautions are essential when handling this compound?
- Hazards : Skin irritation (H315), eye damage (H319), and respiratory irritation (H335) are common risks .
- Mitigation : Use fume hoods, wear nitrile gloves, and employ respiratory protection during synthesis. Store in airtight containers away from light to prevent decomposition .
Advanced Research Questions
Q. How can researchers design biological activity assays for this compound?
- In Vitro Models : Test enzyme inhibition (e.g., cytochrome P450) or receptor binding using fluorometric assays. For example, IC values can be determined via dose-response curves .
- Cell-Based Assays : Use human cell lines (e.g., HepG2 for hepatotoxicity) to assess cytotoxicity (MTT assay) at concentrations ≥0.05 mM . Include positive controls (e.g., known inhibitors) and triplicate measurements to ensure reproducibility.
Q. How can computational chemistry predict the stability and reactivity of this compound?
- DFT Calculations : Optimize geometry using Gaussian or ORCA software to evaluate electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., proteins) under physiological conditions (pH 7.4, 310 K) to predict binding affinities .
Q. How should researchers address contradictions in spectroscopic or biological data?
- Data Triangulation : Cross-validate NMR/GC-MS results with HPLC purity analyses (>98%) to rule out impurities .
- Statistical Analysis : Apply ANOVA or t-tests to biological replicates to identify significant outliers. For example, discrepancies in IC values may arise from solvent effects (e.g., DMSO vs. ethanol) .
Q. What methodologies assess the compound’s stability under varying storage conditions?
- Accelerated Stability Studies : Expose the compound to UV light (λ = 254 nm) for 24–72 hours and monitor degradation via HPLC. Quantify decomposition products (e.g., demethylated analogs) .
- Long-Term Storage : Store at −20°C under argon and periodically test for purity over 6–12 months to establish shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
